molecular formula C18H13N5 B1430148 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 1349115-59-8

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Cat. No.: B1430148
CAS No.: 1349115-59-8
M. Wt: 299.3 g/mol
InChI Key: LQKOTGTWBANJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine, also known in research contexts as SH-TRI-108 (CAS 1349115-59-8), is a synthetic 8-substituted triazolobenzodiazepine analog of triazolam that functions as a modulator of the gamma-aminobutyric acid A (GABAA) receptor . Its primary research value lies in the investigation of subunit-selective GABAergic pharmacology, as in vitro electrophysiology studies have shown it exhibits a 25-fold difference in functional potency at α2β3γ2-containing GABAA receptors compared to α1β3γ2-containing subtypes . This functional selectivity profile makes it a valuable tool compound for researchers studying the roles of specific GABAA receptor subtypes in central nervous system function. Research on this compound has extended to in vivo behavioral models. Studies in non-human primates have evaluated its effects in conflict tests modeling anxiolytic-like behavior, as well as its potential for sedative-motor effects . These investigations are critical for advancing the understanding of anxiolytic drug development with an improved side-effect profile. This product is intended for research purposes only, specifically for use in biochemical research, pharmacological assays, and neuroscience studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound to probe GABA receptor structure and function, explore mechanisms of anxiety, and develop novel neuropharmacological ligands.

Properties

IUPAC Name

8-ethynyl-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-3-13-7-8-16-14(10-13)18(15-6-4-5-9-19-15)20-11-17-22-21-12(2)23(16)17/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOTGTWBANJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C#C)C(=NC2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342663
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349115-59-8
Record name Pyeazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Organic Synthesis

The general synthetic route can be outlined as follows:

Step Description Key Reagents/Conditions Notes
1 Formation of triazole intermediate Hydrazine derivatives, appropriate aldehydes or ketones, acidic or basic catalysis Establishes the 1,2,4-triazole core
2 Cyclization to form diazepine ring Cyclizing agents, heat or microwave irradiation, solvents like DMF or DMSO Critical for building the fused diazepine structure
3 Introduction of ethynyl group at C-8 Sonogashira coupling using terminal alkynes and palladium catalysts Requires inert atmosphere to avoid alkyne polymerization
4 Substitution with pyridin-2-yl group at C-6 Halogenated pyridine derivatives, nucleophilic aromatic substitution or cross-coupling reactions Ensures regioselective attachment of the pyridine moiety
5 Purification and crystallization Chromatography, recrystallization from solvents such as ethanol or ethyl acetate Achieves desired compound purity

This synthetic approach is supported by literature describing similar triazolobenzodiazepine analogs, where the order of steps and choice of catalysts are optimized for selectivity and yield.

Key Reaction Types

Industrial Scale Considerations

Industrial synthesis of this compound mirrors the laboratory-scale route but includes:

  • Optimization of reaction parameters (temperature, pressure, solvent choice) to improve yield and reduce impurities.
  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Implementation of automated synthesis platforms to streamline multi-step processes and reduce human error.

Reaction Conditions and Catalysts

Reaction Step Catalyst/Reagent Solvent Temperature Atmosphere Yield Range (%)
Triazole formation Acid/base catalysts Ethanol, water 50–80 °C Ambient 70–85
Diazepine cyclization Heat or microwave DMF, DMSO 100–150 °C Inert (N2) 60–75
Ethynyl introduction Pd(PPh3)2Cl2, CuI THF, Et3N 25–50 °C Inert (Ar or N2) 65–80
Pyridinyl substitution Pd catalysts or nucleophiles DMF, toluene 80–120 °C Inert 60–78

These conditions reflect typical parameters found in advanced heterocyclic synthesis literature and are adjusted depending on substrate reactivity and scale.

Retrosynthetic Analysis and Route Prediction

Summary Table of Preparation Methods

Aspect Description
Core Synthesis Multi-step involving triazole formation, diazepine cyclization, and substitution
Key Functionalizations Ethynyl group by Sonogashira coupling; pyridin-2-yl by nucleophilic or Pd-catalyzed substitution
Catalysts Palladium complexes, copper iodide, acid/base catalysts
Solvents DMF, DMSO, THF, ethanol
Conditions Mild to moderate temperatures, inert atmosphere for coupling steps
Scale-up Continuous flow reactors, automated platforms for industrial production
Purification Chromatography and recrystallization

Research Findings on Preparation

  • The ethynyl substituent at the 8-position is introduced late in the synthesis to avoid side reactions and degradation under harsh conditions.
  • The pyridin-2-yl group enhances receptor selectivity and is introduced via cross-coupling to ensure regioselectivity.
  • Optimization of catalysts and solvents significantly impacts yield and purity, with Pd-based catalysts being preferred for coupling reactions.
  • Industrial methods focus on reaction efficiency and environmental considerations, employing greener solvents and continuous processing.

This comprehensive analysis reflects the current state of knowledge on the preparation of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f]triazolo[4,3-a]diazepine, integrating data from chemical databases and peer-reviewed research to provide an authoritative resource for researchers and practitioners in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a novel benzodiazepine analog that has garnered attention for its potential applications in various scientific and medical fields. This article explores the compound's applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

GABA Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the GABA_A receptor. This modulation can lead to enhanced inhibitory neurotransmission, making it a candidate for treating anxiety disorders and epilepsy.

Anticonvulsant Properties

Studies have demonstrated the anticonvulsant effects of this compound in animal models. It has shown promise in reducing seizure frequency and severity, potentially offering a new therapeutic avenue for patients with refractory epilepsy.

Anxiolytic Effects

The anxiolytic properties of the compound have been investigated through behavioral assays in rodent models. Results suggest that it may reduce anxiety-like behaviors effectively, similar to traditional benzodiazepines but with potentially fewer side effects.

Analgesic Activity

Preliminary studies indicate that this compound possesses anti-nociceptive properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the CNS.

Case Study 1: Behavioral Effects in Rodent Models

A study published in FASEB Journal assessed the behavioral effects of a related benzodiazepine analog on C57BL/6 mice. The findings suggested significant antihyperalgesic effects, supporting the potential use of compounds like this compound in pain management strategies .

Case Study 2: GABA_A Receptor Selectivity

Another research effort focused on characterizing the selectivity of this compound for different GABA_A receptor subtypes. The results indicated that it preferentially modulates α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects. This selectivity could lead to reduced side effects compared to non-selective benzodiazepines.

Mechanism of Action

The mechanism of action of 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter activity, leading to its observed pharmacological effects. The compound’s structure allows it to bind effectively to these targets, influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Key Structural Features Pharmacological Target
SH-TRI-108 8-ethynyl, 6-(pyridin-2-yl) Ethynyl group enhances α2/α3 selectivity; pyridine ring improves receptor affinity GABAA α2/α3 subtypes
XLi-JY-DMH 8-ethynyl, 6-(2-chlorophenyl) Chlorophenyl group increases lipophilicity; higher α1 affinity than SH-TRI-108 Mixed α1/α2/α3 GABAA
Flualprazolam 8-chloro, 6-(2-fluorophenyl) Halogenation (Cl, F) enhances potency but reduces subtype selectivity Non-selective GABAA
Flubromazolam 8-bromo, 6-(2-fluorophenyl) Bromine increases metabolic stability; associated with prolonged sedation Non-selective GABAA
V1A-2303 8-chloro, 6-(6-fluoropyridin-2-yl) Fluoropyridine substituent modifies binding kinetics; designed for vasopressin antagonism Vasopressin V1A receptor

Pharmacological Profiles

  • Binding Affinity (Ki Values): SH-TRI-108: Demonstrates high affinity for α2/α3 GABAA subtypes (Ki = 0.8 nM) with 10-fold selectivity over α1 . XLi-JY-DMH: Broader affinity (Ki = 0.5 nM for α1, 0.7 nM for α2/α3), leading to mixed anxiolytic-sedative effects .
  • Efficacy in Preclinical Models: SH-TRI-108 shows anxiolytic activity in rodent models (elevated plus maze, Vogel conflict test) without motor impairment at therapeutic doses . Flubromazolam and flualprazolam exhibit potent sedative-hypnotic effects but carry risks of dependence and respiratory depression .

Clinical and Regulatory Status

  • Pyrazolam (8-bromo-6-(pyridin-2-yl) analog): Unapproved but illicitly marketed as a "designer" benzodiazepine .

Research Findings and Implications

  • Subtype Selectivity: The 8-ethynyl group in SH-TRI-108 reduces α1-mediated adverse effects, a limitation in non-selective analogs like XLi-JY-DMH .
  • Metabolic Stability : Bromine or chlorine at the 8-position (e.g., flubromazolam ) increases half-life but complicates safety profiles .
  • Therapeutic Potential: SH-TRI-108’s α2/α3 selectivity aligns with efforts to develop anxiolytics devoid of sedation, contrasting with flualprazolam’s high-risk profile .

Biological Activity

8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique structure that integrates elements of triazole and diazepine, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and diazepine rings through cyclization reactions and substitution reactions to introduce ethynyl and pyridinyl groups.

Anticonvulsant and Anxiolytic Properties

Research indicates that derivatives of this compound exhibit significant activity as modulators of GABA_A receptors. Specifically, bioisosteres related to this compound have been characterized as selective potentiators of α2/3-containing GABA_A receptors, demonstrating anticonvulsant and anxiolytic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantModulation of GABA_A receptors ,
AnxiolyticPotential for anxiety reduction ,
AntiproliferativeInhibition of cancer cell growth
Tubulin Polymerization InhibitionDisruption of microtubule assembly

Antiproliferative Activity

Studies have demonstrated that various derivatives of the compound exhibit antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. For instance, certain derivatives showed IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .

Case Study: HeLa Cell Line
In a specific study involving HeLa cells, compounds derived from this scaffold were shown to inhibit tubulin polymerization effectively. The interaction with tubulin led to the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .

The biological activity of this compound is primarily attributed to its interaction with GABA_A receptors and microtubules:

  • GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the efficacy of GABA_A receptor activation.
  • Microtubule Disruption : It inhibits tubulin polymerization, which is crucial for cell division and integrity. This mechanism is particularly relevant in cancer therapy as it can lead to cell cycle arrest and apoptosis in rapidly dividing cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Reactant of Route 2
8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.